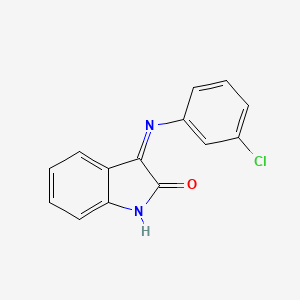

3-((3-Chlorophenyl)imino)indolin-2-one

Description

Historical Context and Evolution of Indolin-2-one Chemistry

The chemistry of indolin-2-one, also known as oxindole (B195798), has a rich history that dates back to the 19th century. illinois.edu Early investigations laid the groundwork for understanding the fundamental reactivity of this heterocyclic system. However, it was the discovery of the diverse biological activities of its derivatives in the 20th century that catalyzed a surge in research interest. Initially explored in the context of dyes and natural products, the focus gradually shifted towards medicinal applications. researchgate.net The evolution of synthetic methodologies has played a crucial role in this journey, enabling chemists to functionalize the indolin-2-one core at various positions, particularly at the C3-position, leading to a vast library of compounds with tailored properties. This progression from a simple heterocyclic compound to a "privileged scaffold" in drug discovery illustrates a remarkable evolution in the field of medicinal chemistry. illinois.eduresearchgate.net

Significance of the Indolin-2-one Scaffold in Pharmaceutical and Chemical Sciences

The indolin-2-one scaffold is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Derivatives of this core structure have been shown to exhibit potent effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. researchgate.netmdpi.comnih.govresearchgate.net This versatility has led to the successful development of several FDA-approved drugs. A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. ekb.egnih.gov Another example is Nintedanib, an inhibitor of multiple tyrosine kinases used for idiopathic pulmonary fibrosis and certain types of cancer. The success of these drugs highlights the immense therapeutic potential embedded within the indolin-2-one framework. researchgate.net The scaffold's significance also extends to its role as a versatile building block in organic synthesis, providing access to complex molecular architectures. researchgate.net

Table 1: Reported Biological Activities of Indolin-2-one Derivatives

| Biological Activity | Therapeutic Area | Reference(s) |

| Anticancer | Oncology | researchgate.netekb.eg |

| Anti-inflammatory | Inflammatory Diseases | mdpi.comresearchgate.net |

| Antimicrobial | Infectious Diseases | researchgate.netnih.gov |

| Antiviral | Infectious Diseases | researchgate.netresearchgate.net |

| Neuroprotective | Neurodegenerative Diseases | nih.gov |

| Antioxidant | Various | researchgate.net |

| Antidiabetic | Metabolic Disorders | nih.gov |

| Antihypertensive | Cardiovascular Diseases | nih.gov |

Specific Research Interest in 3-Iminoindolin-2-one Structures

Within the broad family of indolin-2-one derivatives, those featuring an imine (or Schiff base) functionality at the C3-position have garnered specific research attention. The C=N double bond of the imino group is crucial as it introduces structural rigidity and specific electronic properties to the molecule, which can significantly influence its interaction with biological targets. bas.bg These 3-iminoindolin-2-one structures are often synthesized through the condensation of an indoline-2,3-dione (isatin) derivative with a primary amine. This synthetic accessibility allows for the creation of large libraries of compounds with diverse substituents on the imino-nitrogen. Research has shown that these compounds can act as potent inhibitors of various enzymes and exhibit promising biological activities. researchgate.netbas.bg The investigation into these structures is driven by the potential to fine-tune their pharmacological profiles by modifying the substituent attached to the imine, thereby modulating their binding affinity and selectivity for specific biological targets.

Rationale for Focused Investigation of 3-((3-Chlorophenyl)imino)indolin-2-one

The focused investigation of this compound is predicated on a rational drug design approach that combines the established biological significance of the indolin-2-one core with the modulating effects of specific substituents. The rationale can be broken down into three key components:

The Privileged Scaffold : The indolin-2-one core provides a proven platform for biological activity, as established in section 1.2. researchgate.net

The 3-Imino Linker : The imine group at the C3-position offers a synthetically accessible point for diversification and is known to be important for biological interactions. bas.bg

Research into compounds with similar structures, such as 2-(((3-chlorophenyl) imino) methyl)-4-nitrophenol, has shown potential for targeting enzymes like kinases and transferases. bas.bg Furthermore, studies on the closely related 3-((4-chlorophenyl)imino)indolin-2-one (B1496139) have revealed interesting solid-state properties, such as polymorphism, which is the ability of a substance to exist in multiple crystalline forms. biosynth.com This aspect is critically important in pharmaceutical development as different polymorphs can have different stabilities, dissolution rates, and bioavailability. The specific investigation of this compound is therefore driven by the hypothesis that the unique combination of these three molecular components could result in a compound with novel and potent biological activity and interesting physicochemical properties worthy of further exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-9-4-3-5-10(8-9)16-13-11-6-1-2-7-12(11)17-14(13)18/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFUPIYWYMKPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973077 |

Source

|

| Record name | 3-[(3-Chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5754-30-3 |

Source

|

| Record name | 3-[(3-Chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Chlorophenyl Imino Indolin 2 One and Structural Analogues

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 3-((3-chlorophenyl)imino)indolin-2-one and related compounds predominantly rely on condensation reactions, which have been refined over the years to improve efficiency and yield.

Condensation Reactions of Isatin (B1672199) with Substituted Anilines

The most common and direct method for the synthesis of this compound is the condensation reaction between isatin (1H-indole-2,3-dione) and 3-chloroaniline. nih.gov This reaction involves the nucleophilic attack of the amino group of the aniline (B41778) on the electrophilic C3-carbonyl group of the isatin molecule. The subsequent dehydration of the resulting carbinolamine intermediate leads to the formation of the imine bond, yielding the desired product.

The general mechanism for this acid-catalyzed reaction begins with the protonation of the C3-carbonyl oxygen of isatin, which enhances the electrophilicity of the C3 carbon. The lone pair of electrons on the nitrogen atom of 3-chloroaniline then attacks this activated carbonyl carbon. A proton transfer from the nitrogen to the oxygen is followed by the elimination of a water molecule to form the stable C=N double bond of the final iminoindolin-2-one product.

Influence of Catalysts and Reaction Conditions (e.g., Acid Catalysis, Solvent Polarity)

The efficiency of the condensation reaction is significantly influenced by the choice of catalyst and solvent.

Acid Catalysis: The reaction is typically catalyzed by acids, which facilitate the dehydration of the intermediate. nih.gov Common catalysts include mineral acids such as hydrochloric acid and sulfuric acid, as well as Lewis acids. The catalyst protonates the carbonyl group of isatin, making it more susceptible to nucleophilic attack by the aniline.

Solvent Polarity: The polarity of the solvent plays a crucial role in the reaction rate and yield. Polar protic solvents can solvate the ions and intermediates, potentially slowing down the reaction, while non-polar solvents may not be effective in dissolving the reactants. A study on the synthesis of a similar compound, (E)-3-((3-chloro-4-fluorophenyl) imino) indolin-2-one, highlighted the significant impact of solvent choice on the electronic properties and reactivity of the molecule. jneonatalsurg.com For the synthesis of related 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, dimethylformamide (DMF) was found to be an effective solvent. nih.gov

Optimization of Reaction Parameters for Yield and Stereoselectivity

To maximize the yield and control the stereoselectivity of the product, several reaction parameters can be optimized. These include temperature, reaction time, and the stoichiometry of the reactants.

For the synthesis of related 3,3-di(indolyl)indolin-2-ones, a systematic optimization of reaction conditions was performed. sci-hub.se It was found that temperature plays a critical role, with the optimal temperature being identified to maximize the yield. Similarly, the catalyst loading and reaction time were adjusted to achieve the highest possible yield in the shortest time. While stereoselectivity is not a primary concern for the planar imine bond in this compound, in cases where chiral centers are present in the starting materials or formed during the reaction, the choice of catalyst and reaction conditions can be crucial for controlling the stereochemical outcome.

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. uin-malang.ac.idnih.gov

In the synthesis of isatin-based Schiff bases, microwave irradiation has been successfully employed. researchgate.net The rapid and uniform heating provided by microwaves can efficiently promote the condensation reaction between isatin and anilines. A study comparing conventional heating with microwave irradiation for the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, a related heterocyclic compound, demonstrated a significant reduction in reaction time from 10 hours to just 5 minutes, with an improved yield from 79% to 87%. uin-malang.ac.id

Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis for a Related Quinazolinone Derivative uin-malang.ac.id

| Method | Reaction Time | Power/Temperature | Yield (%) |

| Conventional Heating (Reflux) | 10 hours | 115°C | 79 |

| Microwave Irradiation | 5 minutes | 800 W | 87 |

Supramolecular Green Synthesis Utilizing Cyclodextrin (B1172386) Catalysis

Cyclodextrins are cyclic oligosaccharides that can act as supramolecular catalysts in aqueous media. nih.gov They possess a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate non-polar guest molecules in aqueous solutions. This encapsulation can bring reactants into close proximity, thereby accelerating the reaction rate.

The use of β-cyclodextrin as a catalyst for the synthesis of isatin Schiff's bases has been reported. nih.gov In this green chemistry approach, the reaction is typically carried out in water, avoiding the use of volatile and often toxic organic solvents. The β-cyclodextrin forms an inclusion complex with the aniline, facilitating its reaction with isatin. This methodology not only offers environmental benefits but can also lead to improved yields and simplified product isolation. Research has shown that β-cyclodextrin can effectively catalyze the formation of isatin Schiff's base inclusion complexes, which have demonstrated enhanced antimicrobial profiles. nih.govnih.gov

Table 2: Examples of Cyclodextrin-Catalyzed Reactions in Organic Synthesis nih.gov

| Reactants | Catalyst | Solvent | Product |

| Cinnamaldehyde | β-CD | Water | Benzoic Acid |

| Nitrobenzene | β-CD | Water/NaOH | Aniline |

| Isatin + Thiosemicarbazide | β-CD | Water | 1-(2-oxoindolin-3-ylidene)thiosemicarbazide inclusion complex |

Multicomponent Reaction Strategies for Spirooxindole Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. In the context of indolin-2-one chemistry, MCRs are frequently employed for the synthesis of spirooxindole derivatives, which are characterized by a spirocyclic junction at the C3 position of the oxindole (B195798) core.

One prominent MCR is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. The azomethine ylides are typically generated in situ from the condensation of an α-amino acid, such as L-proline or sarcosine, with an isatin derivative. These dipoles then react with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound, to afford highly functionalized spirooxindole-pyrrolizidine or -pyrrolidine scaffolds. acs.org This one-pot process allows for the formation of multiple new bonds and stereocenters in a single step with high regio- and stereoselectivity. acs.org The reaction conditions can be optimized by adjusting the solvent, temperature, and stoichiometry of the reactants to achieve high yields. acs.org For instance, the use of a 1:1.3:1.3 molar ratio of chalcone, isatin, and L-proline in refluxing ethanol has been shown to be effective for the synthesis of certain spirooxindole derivatives. acs.org

Another notable MCR strategy involves the reaction of an arylamine, isatin, and a 1,3-dicarbonyl compound. For example, the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature provides a facile route to novel spiro[dihydropyridine-oxindole] derivatives in good yields. beilstein-journals.orgnih.gov A plausible mechanism for this transformation involves an initial aldol-type reaction between isatin and the 1,3-dicarbonyl compound, followed by dehydration to form a reactive intermediate. This intermediate then undergoes a cascade of reactions with the arylamine to construct the final spirocyclic system. nih.gov

| Reactants | Reaction Type | Product | Key Features | Yield |

| Isatin, L-proline, Chalcone | 1,3-Dipolar Cycloaddition | Spirooxindole-pyrrolizidine | One-pot, high stereoselectivity, formation of multiple bonds and stereocenters. | Good |

| Arylamine, Isatin, Cyclopentane-1,3-dione | Condensation/Cyclization | Spiro[dihydropyridine-oxindole] | Room temperature, good yields, operational simplicity. | Satisfactory |

| Isatin, 3-Cyanoacetyl indole (B1671886), N-phenacylpyridinium bromide | Condensation/Cyclization | Spirooxindole-dihydrofuran | High yields, good to excellent stereoselectivity. | High |

Derivatization and Functionalization Strategies

The versatility of the indolin-2-one scaffold lies in its susceptibility to a wide array of derivatization and functionalization reactions. These transformations allow for the introduction of diverse chemical moieties, enabling the fine-tuning of the molecule's properties for various applications.

Schiff Base Formation for Iminoindolin-2-one Generation

The synthesis of the target compound, this compound, is primarily achieved through a Schiff base condensation reaction. This reaction involves the treatment of an indolin-2,3-dione (isatin) with 3-chloroaniline. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic C3 carbonyl carbon of the isatin ring. This is followed by a proton transfer and subsequent dehydration to yield the corresponding imine, or Schiff base. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a few drops of a weak acid, like glacial acetic acid, to facilitate the dehydration step. This method is a straightforward and widely used approach for the synthesis of 3-iminoindolin-2-one derivatives.

Incorporation of Heterocyclic Moieties (e.g., Thiazolidinone, Thiadiazole, Aziridine)

The indolin-2-one core can be further functionalized by the incorporation of various heterocyclic moieties, which can significantly influence the biological activity of the resulting hybrid molecules.

Thiazolidinone Derivatives: A common strategy for the synthesis of thiazolidinone-containing indolin-2-ones involves a multi-step sequence. First, the indolin-2-one is converted to a Schiff base by reaction with an appropriate amine. The resulting imine is then reacted with thioglycolic acid. The thiol group of thioglycolic acid attacks the imine carbon, and the carboxylic acid group undergoes cyclization with the imine nitrogen to form the 4-thiazolidinone ring. This reaction is typically carried out under reflux in a solvent like benzene or toluene, often with azeotropic removal of water to drive the reaction to completion.

| Starting Material | Reagents | Incorporated Heterocycle | Key Reaction |

| Indolin-2-one Schiff Base | Thioglycolic Acid | Thiazolidinone | Cyclocondensation |

| Indolin-2-one | Hydrazine, Carbon Disulfide | Thiadiazole | Cyclization |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-S Bond Formation)

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods have been applied to the functionalization of the indolin-2-one scaffold.

Palladium-catalyzed reactions are particularly prevalent in this context. For instance, palladium-catalyzed C-S bond formation can be employed to introduce sulfur-containing moieties onto the indolin-2-one core. rsc.org A general and efficient method for such transformations involves the use of a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine ligand, like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF). organic-chemistry.org This catalytic system can facilitate the coupling of aryl halides with thiols to form aryl sulfides. organic-chemistry.org While direct C-S coupling on the 3-iminoindolin-2-one nitrogen has not been extensively reported, the principles of palladium-catalyzed cross-coupling suggest that such transformations could be feasible, allowing for the introduction of a wide range of substituents at this position.

Synthesis of Related Indolin-2-one Isomers and Ring-Expanded Systems

The exploration of the chemical space around the indolin-2-one core extends to the synthesis of its isomers and ring-expanded analogues. These structural variations can lead to novel compounds with distinct properties and biological activities.

Synthesis of 2-Iminoindolin-3-ones via Cascade Reactions

The synthesis of 2-iminoindolin-3-ones, isomers of the more common 3-iminoindolin-2-ones, can be achieved through elegant cascade reactions. One such approach utilizes 3-diazoindolin-2-imines as versatile starting materials. nih.gov In a gold(I)-catalyzed process, 3-diazoindolin-2-imines can react with nitrones to furnish 2-iminoindolin-3-ones. This transformation is believed to proceed through a cascade oxygen transfer/imine exchange process. The gold catalyst activates the diazo compound, which then undergoes a reaction with the nitrone, leading to the formation of the isomeric 2-iminoindolin-3-one scaffold. rsc.org

| Starting Material | Catalyst | Reagent | Product | Reaction Type |

| 3-Diazoindolin-2-imine | Au(I) | Nitrone | 2-Iminoindolin-3-one | Cascade Oxygen Transfer/Imine Exchange |

Transformation into Dihydroquinazolinone Structures

The chemical scaffold of this compound and its structural analogues serves as a valuable precursor for the synthesis of more complex heterocyclic systems, including dihydroquinazolinone structures. A prominent methodology for this transformation involves a multi-component reaction strategy, leading to the formation of spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione derivatives. This approach is noted for its efficiency and ability to generate molecular diversity.

The primary synthetic route is a one-pot, three-component reaction that typically utilizes an isatin derivative, a primary amine, and isatoic anhydride. ijlpr.comuevora.ptnih.gov While the explicitly named this compound is not the starting material, the reaction mechanism proceeds through the in-situ formation of an isatin-imine intermediate, which is structurally analogous to the subject compound. This intermediate subsequently undergoes a cyclocondensation reaction with a species derived from isatoic anhydride to yield the final spiro-dihydroquinazolinone product.

Various catalysts have been employed to promote this transformation, enhancing reaction rates and yields. For instance, alum (KAl(SO₄)₂·12H₂O) has been demonstrated as an effective catalyst for the regioselective reaction between isatoic anhydride, isatins, and various aromatic or aliphatic primary amines. researchgate.net This method provides a novel series of 1′H-spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-dione derivatives. Similarly, ammonium iron(III) sulfate has been reported as a green, cost-effective, and environmentally benign catalyst for the synthesis of spirooxindole dihydroquinazolinone derivatives. jchemtech.com The use of such catalysts often allows for clean reaction profiles and straightforward work-up procedures. jchemtech.com

The versatility of this synthetic approach allows for the creation of a library of structural analogues by varying the substituents on both the isatin and the amine reactants. ijlpr.com For example, different substituted isatins and a range of primary amines can be used to produce a diverse set of spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-diones.

Below is a data table summarizing the synthesis of representative spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione derivatives through the three-component reaction of isatin, various amines, and isatoic anhydride, highlighting the scope of this methodology.

| Isatin Derivative | Amine | Product | Catalyst | Yield (%) |

| Isatin | Phenylhydrazine | 3′-(Phenylamino)-1′H-spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione | Alum | 97 |

| Isatin | Aniline | 3'-Phenyl-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione | Ammonium Iron(III) Sulfate | 92 |

| 5-Methylisatin | Aniline | 5-Methyl-3'-phenyl-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione | Ammonium Iron(III) Sulfate | 94 |

| 5-Chloroisatin | Aniline | 5-Chloro-3'-phenyl-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione | Ammonium Iron(III) Sulfate | 91 |

| Isatin | 4-Chloroaniline | 3'-(4-Chlorophenyl)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione | Ammonium Iron(III) Sulfate | 93 |

| Isatin | 4-Methylaniline | 3'-(4-Methylphenyl)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione | Ammonium Iron(III) Sulfate | 90 |

Advanced Spectroscopic and Structural Elucidation of 3 3 Chlorophenyl Imino Indolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-((3-Chlorophenyl)imino)indolin-2-one is characterized by distinct signals corresponding to the aromatic protons of the indolin-2-one and the 3-chlorophenyl moieties, as well as the N-H proton of the indolin-2-one ring. The aromatic protons typically resonate in the downfield region, generally between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents.

The protons of the indolin-2-one ring system are expected to exhibit complex splitting patterns (doublets, triplets, and doublet of doublets) arising from spin-spin coupling with adjacent protons. Similarly, the protons on the 3-chlorophenyl ring will show characteristic splitting based on their substitution pattern. The N-H proton of the indolin-2-one lactam is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration effects.

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| Indolin-2-one N-H | Broad singlet, variable |

| Aromatic Protons | 6.5 - 8.0 |

Note: The exact chemical shifts and coupling constants (J) are dependent on the solvent used and the specific spectrometer frequency.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. The spectrum of this compound will display distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the indolin-2-one ring is expected to be the most downfield signal, typically appearing in the range of δ 160-180 ppm. The imine carbon (C=N) will also resonate at a downfield position, characteristic of sp²-hybridized carbons bonded to nitrogen.

The aromatic carbons will produce a cluster of signals in the region of δ 110-150 ppm. The carbon atom attached to the chlorine atom in the 3-chlorophenyl ring will have its chemical shift influenced by the electronegativity of the halogen.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 160 - 180 |

| Imine Carbon (C=N) | 145 - 160 |

| Aromatic Carbons | 110 - 150 |

Vibrational Spectroscopy

Vibrational spectroscopy is a valuable tool for the identification of functional groups within a molecule.

The FT-IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the lactam ring is expected in the region of 1700-1750 cm⁻¹. The C=N stretching vibration of the imine group will likely appear in the 1620-1680 cm⁻¹ range.

The N-H stretching vibration of the indolin-2-one ring is typically observed as a medium to sharp band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching vibration will be found in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Lactam) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Lactam) | Stretching | 1700 - 1750 |

| C=N (Imine) | Stretching | 1620 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-Cl | Stretching | < 800 |

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is related to its conjugation and chromophores.

The UV-Vis spectrum of this compound, dissolved in a suitable solvent, is expected to exhibit absorption bands in the ultraviolet and possibly the visible region. These absorptions are due to electronic transitions within the conjugated system of the molecule. The extended conjugation involving the indolin-2-one system, the imine bond, and the 3-chlorophenyl ring allows for π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, usually of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The position of the absorption maxima (λmax) will be influenced by the solvent polarity.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 400 |

| n → π | 350 - 500 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Detailed experimental mass spectrometry and high-resolution mass spectrometry data for this compound are not available in the reviewed sources. Based on its molecular formula, C₁₄H₉ClN₂O, the theoretical molecular weight can be calculated.

Table 1: Theoretical Molecular Ion Data for C₁₄H₉ClN₂O

| Parameter | Value |

| Molecular Formula | C₁₄H₉ClN₂O |

| Monoisotopic Mass | 256.0403 g/mol |

| Average Mass | 256.691 g/mol |

| Nominal Mass | 256 g/mol |

| Theoretical [M+H]⁺ | 257.0476 m/z |

This table is generated based on theoretical calculations from the molecular formula and does not represent experimental data.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Specific single-crystal X-ray diffraction data for this compound, including crystal system, space group, and unit cell dimensions, have not been reported in the available literature. Therefore, a detailed analysis of its solid-state structure cannot be provided.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

This table indicates the absence of publicly available experimental data.

Computational and Theoretical Investigations of 3 3 Chlorophenyl Imino Indolin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict and analyze the molecular properties of chemical compounds. For 3-((3-Chlorophenyl)imino)indolin-2-one, DFT calculations, often utilizing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set like 6-311++G(d,p), provide valuable insights into its geometry, spectral characteristics, and chemical reactivity. mdpi.comnih.govdergipark.org.tr

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scispace.com For this compound, this process involves calculating the molecular structure that possesses the lowest possible energy. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.comnih.gov The analysis reveals that the indolin-2-one and the 3-chlorophenyl rings are not perfectly coplanar, adopting a twisted conformation to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters for this compound Note: These values are representative for this class of compounds based on DFT calculations.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.225 |

| C=N (imine) | 1.298 | |

| C-N (indole ring) | 1.385 | |

| C-Cl (chlorophenyl) | 1.745 | |

| Bond Angles (º) | O-C-N (amide) | 125.5 |

| C-N=C (imine) | 121.0 | |

| N-C-C (indole ring) | 109.8 | |

| Dihedral Angle (º) | Phenyl-Imine-Indole | 25.4 |

Prediction and Validation of Vibrational and Electronic Spectra

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds (e.g., C=O stretch, N-H stretch, C=N stretch). nih.gov These theoretical predictions are crucial for assigning the bands observed in experimental spectra.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov

Table 2: Predicted Vibrational Frequencies and Electronic Transitions Note: Representative values illustrating typical DFT predictions.

| Analysis Type | Assignment | Calculated Value |

| Vibrational (cm⁻¹) | N-H Stretch (indole) | 3450 |

| C-H Stretch (aromatic) | 3100-3000 | |

| C=O Stretch (carbonyl) | 1720 | |

| C=N Stretch (imine) | 1650 | |

| Electronic (nm) | π → π | 350 |

| n → π | 410 |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. numberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), a critical parameter for determining molecular stability and reactivity. scienceopen.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and low kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.govscienceopen.com For this compound, the HOMO is typically localized over the electron-rich indolinone moiety, while the LUMO is distributed across the imine bridge and the chlorophenyl ring, indicating that intramolecular charge transfer occurs upon electronic excitation. acadpubl.eu

Table 3: Frontier Molecular Orbital Energies Note: Representative values in electron volts (eV).

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -2.25 |

| Energy Gap (ΔE) | 3.90 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites within a molecule. acadpubl.eunih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded for clarity. Electron-rich regions, characterized by negative potential (shown in red), are susceptible to electrophilic attack and are often found around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net Conversely, electron-deficient regions with positive potential (shown in blue) are prone to nucleophilic attack and are typically located around hydrogen atoms. nih.gov Green areas represent neutral or zero potential. For this compound, the MEP map highlights the carbonyl oxygen and the imine nitrogen as the primary sites for electrophilic interaction, while the N-H proton of the indole (B1671886) ring is a likely site for nucleophilic interaction.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ² / 2η (where Chemical Potential μ = -χ)

Table 4: Global Chemical Reactivity Descriptors Note: Calculated values based on the representative FMO energies in Table 3.

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 6.15 |

| Electron Affinity | A | 2.25 |

| Electronegativity | χ | 4.20 |

| Chemical Hardness | η | 1.95 |

| Global Softness | S | 0.51 |

| Electrophilicity Index | ω | 4.52 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For the analogue (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one, NBO analysis reveals significant intramolecular charge transfer, which contributes to its stability. researchgate.net The delocalization of electron density occurs from lone pair electrons on nitrogen and oxygen atoms to antibonding orbitals within the molecular framework. A key finding is the strong delocalization within the phenyl ring, evidenced by a high stabilization energy for the π(C14-C15) → π(C12-C13) transition, calculated at 223.09 kcal/mol. researchgate.net Such interactions indicate a robust resonance effect, which is crucial for the molecule's electronic stability.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one researchgate.net

| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |

| π (C3-C8) | BD | π* (C4-C5) | BD | 21.45 |

| π (C4-C5) | BD | π (C6-C7) | BD | 18.98 |

| π (C10-C11) | BD | π (C12-C13) | BD | 17.85 |

| π (C12-C13) | BD | π (C14-C15) | BD | 20.21 |

| LP (O1) | LP | π (C2-N3) | BD | 28.65 |

| LP (N1) | LP | π (C2-C7) | BD* | 46.87 |

Note: Data is for the analogue (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one. researchgate.net BD refers to a bonding orbital, BD refers to an antibonding orbital, and LP refers to a lone pair.*

Solvent Effects on Electronic Properties via Continuum Models (e.g., IEFPCM)

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used computational method to simulate these solvent effects. researchgate.net This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Studies on the analogue (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one using the IEFPCM model have shown that both polar and non-polar solvents alter its geometrical characteristics and electronic properties. researchgate.net As the polarity of the solvent increases, changes in bond lengths and angles are observed, along with a noticeable impact on the molecule's dipole moment and the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Generally, an increase in solvent polarity leads to increased stabilization of the molecule. researchgate.net

Table 2: Calculated Properties of (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one in Different Solvents researchgate.net

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.00 | 1.58 | 4.32 |

| n-Hexane | 1.89 | 2.31 | 4.31 |

| Chloroform | 4.81 | 3.12 | 4.29 |

| Ethanol | 24.55 | 3.98 | 4.28 |

| Water | 78.39 | 4.15 | 4.27 |

Note: Data is for the analogue (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one. researchgate.net The trend shows a decrease in the HOMO-LUMO gap and an increase in the dipole moment with increasing solvent polarity.

Topological Analysis of Electron Density

Topological analyses provide a deeper understanding of chemical bonding and non-covalent interactions by examining the characteristics of the electron density and related scalar fields.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds, lone pairs, and atomic cores. nih.gov ELF values range from 0 to 1, where high values (approaching 1) correspond to a high degree of electron localization, characteristic of covalent bonds or lone pairs. researchgate.net An ELF value of 0.5 is indicative of a uniform electron gas, often found in metallic bonds. researchgate.net For the analogue (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one, ELF analysis helps to clearly distinguish the bonding zones and lone pair regions, confirming the covalent nature of the bonds within the molecule. researchgate.net

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for identifying regions of high electron localization. nih.gov It is based on the kinetic energy density and provides a clear mapping of bonding and lone pair regions. researchgate.net Red regions in LOL maps typically highlight areas of high electron density associated with covalent bonds, while areas around hydrogen atoms often show high localization. researchgate.net For the analogue (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one, LOL analysis complements the ELF findings, providing a detailed picture of the electron distribution and confirming the locations of localized covalent bonds and lone pairs. researchgate.net

Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis for Intermolecular Interactions

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net By plotting the RDG against the electron density, different types of interactions can be distinguished. In the study of the analogue (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one, RDG analysis was used to identify the weakest contacts within the molecule, providing insight into its conformational stability and potential interaction sites. researchgate.net

Hirshfeld surface analysis is another powerful tool for exploring intermolecular interactions in the crystalline state. nih.gov It maps the electron distribution of a molecule within a crystal, visualizing the regions where it is in contact with neighboring molecules. mdpi.com The surface can be colored according to various properties, such as the normalized contact distance (d_norm), to highlight different types of intermolecular contacts. Accompanying 2D fingerprint plots quantify the contribution of each type of contact (e.g., H···H, C···H, O···H) to the total crystal packing. nih.gov While specific Hirshfeld analysis for this compound is not available, this method is crucial for understanding how such molecules arrange in the solid state, which influences properties like solubility and stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. rsc.orgresearchgate.net It is widely used to predict UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths, which correspond to the energy and intensity of electronic transitions, respectively. researchgate.net

This analysis provides crucial information on the nature of the electronic transitions, such as identifying them as π→π* or n→π* transitions, and determining which molecular orbitals are involved (e.g., HOMO→LUMO). researchgate.net Although a detailed TD-DFT analysis for this compound is not detailed in the available literature, such calculations would be essential for understanding its photophysical properties, including its color and behavior upon light absorption. The method can also be combined with continuum solvent models like IEFPCM to predict how the absorption spectrum changes in different solvents. rsc.org

Prediction of Nonlinear Optical (NLO) Properties

The NLO response of a molecule is determined by its ability to polarize in the presence of an external electric field. This response is described by the electric dipole moment, polarizability, and hyperpolarizabilities. Computational methods, particularly DFT, are instrumental in predicting these properties, offering insights into the structure-property relationships that govern a molecule's NLO activity. For a molecule like this compound, with its system of conjugated π-electrons and the presence of both electron-donating and electron-withdrawing groups, a significant NLO response could be anticipated.

Electric Dipole Moment (µ)

Table 1: Hypothetical Electric Dipole Moment Components for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no specific computational studies were found.)

| Component | Value (Debye) |

| µx | Data not available |

| µy | Data not available |

| µz | Data not available |

| µ_total | Data not available |

Polarizability (α)

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. It is a tensor quantity, but is often reported as an average value. Higher polarizability is generally associated with molecules containing delocalized electrons, such as those in aromatic rings and conjugated systems. This property is crucial for understanding the linear optical response and is a prerequisite for significant NLO effects.

Table 2: Hypothetical Polarizability Components for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no specific computational studies were found.)

| Component | Value (a.u.) |

| αxx | Data not available |

| αxy | Data not available |

| αyy | Data not available |

| αxz | Data not available |

| αyz | Data not available |

| αzz | Data not available |

| <α> | Data not available |

First-Order (β) and Second-Order (γ) Hyperpolarizability

Hyperpolarizabilities describe the nonlinear response of a molecule to an external electric field. The first-order hyperpolarizability (β) is responsible for second-harmonic generation (frequency doubling) and is only non-zero for non-centrosymmetric molecules. The second-order hyperpolarizability (γ) is associated with third-harmonic generation and the Kerr effect, and is present in all molecules. Large values of β and γ are highly desirable for NLO materials. The magnitude of these properties is critically dependent on the molecular structure, including the presence of donor-acceptor groups and the length of the π-conjugated system.

Table 3: Hypothetical First-Order Hyperpolarizability Components for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no specific computational studies were found.)

| Component | Value (a.u.) |

| βx | Data not available |

| βy | Data not available |

| βz | Data not available |

| β_total | Data not available |

Table 4: Hypothetical Second-Order Hyperpolarizability Components for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no specific computational studies were found.)

| Component | Value (a.u.) |

| γxxxx | Data not available |

| γyyyy | Data not available |

| γzzzz | Data not available |

| <γ> | Data not available |

Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl Imino Indolin 2 One and Analogues

Influence of Substituents on Biological Activity Profiles

The biological activity of indolin-2-one derivatives can be significantly modulated by the introduction of different functional groups at various positions on the core structure and its phenyl ring substituent. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

The presence and position of halogen atoms on the phenyl ring of 3-((phenyl)imino)indolin-2-one analogues play a pivotal role in determining their biological activity. Halogens, such as chlorine and fluorine, are known to modulate a molecule's lipophilicity and electronic character, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Research has shown that the introduction of a chlorine atom into a molecule can enhance its biological activity. researchgate.net This enhancement can be attributed to several factors, including increased lipophilicity, which can facilitate passage through biological membranes, and the ability to form specific interactions with target proteins. researchgate.net For instance, in a series of 3-substituted indolin-2-one derivatives, the presence of a chlorine atom was found to be a key determinant of their cytotoxic activity against cancer cell lines. mdpi.com Specifically, a chlorine-substituted compound displayed the highest cytotoxicity against HepG2 and MCF-7 cell lines. mdpi.com

The position of the halogen substituent on the phenyl ring is also critical. Studies on ketamine analogues revealed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com In the context of 3-methyl-1-phenyltriazenes, the carcinogenic potency was observed to decrease with progressive halogenation at the 4- and 2-positions of the phenyl ring. nih.gov

Furthermore, the type of halogen can influence the activity profile. In a study of halogenated indolone derivatives, the fluorinated analogue exhibited the highest charge mobility, suggesting that fluorination can be a useful strategy to optimize solid-state arrangement and device performance in the context of organic field-effect transistors. researchgate.net

Table 1: Impact of Halogenation on Biological Activity

| Compound Analogue | Halogen Substituent | Position of Halogen | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Indolin-2-one Derivative | Chlorine | 5-position of isatin (B1672199) | Crucial for cytotoxicity in HepG2 and MCF-7 cells | mdpi.com |

| Ketamine Analogue | Chlorine | 2- and 3-positions | Generally more active than 4-substituted analogues | mdpi.com |

| 3-Methyl-1-phenyltriazene | Chlorine, Bromine | 2-, 4-, and 6-positions | Decreased carcinogenic potency with progressive halogenation | nih.gov |

Modifications to the indolin-2-one core are a key strategy in the development of potent and selective inhibitors of various protein kinases. The indolin-2-one scaffold serves as a crucial anchor for binding to the ATP-binding pocket of these enzymes.

Substitutions at the C-3 position of the indolin-2-one ring have been extensively explored and are known to play a significant role in the antiangiogenic and anticancer activities of these compounds. researchgate.net For instance, the introduction of a diphenylmethylidene group at the C-3 position results in a propeller-like conformation. nih.gov

Furthermore, the introduction of a chlorine atom on a pyrrole (B145914) ring attached to the 3-position of the indolin-2-one was found to be crucial for reducing cardiotoxicity in a series of novel compounds. nih.govnih.gov In another study, replacing a fluoro group with a chloro group at the C-5 position of the indolin-2-one led to a significant increase in potency against the A549 cancer cell line. nih.gov

The nature of the substituent at various positions of the indolin-2-one core can dramatically influence the biological activity. A comprehensive study on novel 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones highlighted the importance of the substituent at the 5-position of the thiazolidinone ring, which is analogous to the indolin-2-one core, in determining antioxidant and enzyme inhibitory activities. nih.gov

Table 2: Effects of Substitutions at the Indolin-2-one Core

| Position of Substitution | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C-3 | Diphenylmethylidene | Propeller-like conformation | nih.gov |

| C-3 (attached pyrrole ring) | Chlorine | Reduced cardiotoxicity | nih.govnih.gov |

| C-5 | Chlorine (replacing Fluorine) | Increased potency against A549 cells | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of drug molecules. nih.govnih.gov For molecules with a carbon-carbon double bond, such as the imino linkage in 3-((3-chlorophenyl)imino)indolin-2-one, the spatial arrangement of substituents around this bond can lead to E/Z isomerism. numberanalytics.com The terms "E" (from the German entgegen, meaning opposite) and "Z" (from the German zusammen, meaning together) are used to designate the configuration of the double bond based on the priority of the substituents. numberanalytics.com

The E/Z configuration can significantly impact a molecule's physical and chemical properties, including its boiling point, melting point, and reactivity. numberanalytics.com These differences in properties can translate into significant variations in biological activity, as the specific three-dimensional shape of a molecule is often crucial for its recognition and binding to a biological target. nih.gov For instance, the stereochemistry of a drug can affect its uptake by protein transport systems. nih.gov

In the context of this compound and its analogues, the E/Z configuration of the exocyclic C=N double bond can influence how the molecule fits into the binding site of a target protein. This can affect the strength and type of interactions formed, ultimately determining the compound's potency and selectivity. While specific studies on the E/Z isomerism of this compound are not detailed in the provided search results, the fundamental principles of stereochemistry suggest that the two isomers would likely exhibit different biological activities. The precise biological implications would depend on the specific target and the nature of the binding pocket.

Computational Approaches to SAR Elucidation

Computational methods, particularly molecular docking simulations, have become indispensable tools in modern drug discovery for elucidating Structure-Activity Relationships (SAR). These techniques provide valuable insights into how a ligand (in this case, this compound or its analogues) interacts with its biological target at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.gov This information is crucial for understanding the molecular basis of a compound's biological activity and for designing new, more potent inhibitors.

The process typically involves preparing the three-dimensional structures of both the ligand and the target protein. jbiochemtech.com The ligand is then placed into the binding site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. jbiochemtech.com

For indolin-2-one derivatives, molecular docking studies have been instrumental in explaining their observed potencies and investigating their binding interactions with various kinases. mdpi.com For example, docking simulations of a chlorine-substituted indolinone derivative into the binding site of VEGFR-2 revealed favorable interactions, including hydrogen bonds, with key amino acid residues in the ATP binding pocket. mdpi.com

The output of a molecular docking simulation provides a wealth of information about the ligand-target interaction, including the binding energy and the specific types of interactions formed. The binding energy is a measure of the strength of the interaction between the ligand and the protein; a more negative binding energy generally indicates a more stable complex. frontiersin.org

The interaction modes describe the specific non-covalent interactions that stabilize the ligand in the binding pocket. These can include:

Hydrogen bonds: These are crucial for the specificity of ligand binding and involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen. mdpi.com

Hydrophobic interactions: These occur between nonpolar regions of the ligand and the protein.

Arene-H interactions: These are a type of non-covalent interaction between an aromatic ring and a hydrogen atom. mdpi.com

In the case of a chlorine-substituted imino indolinone compound, molecular docking revealed three key interactions with the regulatory domain pocket (RDP) of VEGFR-2: two direct hydrogen bonds with Glu885 and Asp1046, and an arene-H interaction between the pyrrolone ring and Leu889. mdpi.com The quinazoline (B50416) ring of the same compound also formed two hydrogen bonds with Phe918 and Cys919 in the ATP binding site. mdpi.com These detailed interaction analyses are invaluable for understanding the SAR of this class of compounds and for guiding the design of new analogues with improved binding affinities.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-((phenyl)imino)indolin-2-one |

| 5-chloro-isatin |

| 2-Amino-2-(3-chlorophenyl)cyclohexan-1-one |

| 3-methyl-1-phenyltriazene |

| 3-(diphenylmethylidene)indolin-2-one |

| 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones |

| E-1,2-dichloroethene |

Molecular Docking Simulations for Ligand-Target Interactions

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking and X-ray crystallography are powerful tools used to elucidate the binding mode of inhibitors and identify key amino acid residues that form interactions within the target's binding pocket. drugbank.comnih.gov For inhibitors based on the 3-(phenylimino)indolin-2-one scaffold, the binding mode within the ATP pocket of a protein kinase typically involves a conserved set of interactions.

The indolin-2-one moiety is crucial for anchoring the molecule in the hinge region of the kinase. The N-H group of the indolinone ring typically acts as a hydrogen bond donor, while the adjacent carbonyl oxygen (C2=O) acts as a hydrogen bond acceptor. These groups form a characteristic hydrogen bonding pattern with the backbone amide and carbonyl groups of amino acids in the hinge region, such as Cysteine or Methionine. nih.gov

The 3-chlorophenyl group extends into a more variable, often hydrophobic, region of the ATP pocket. The precise interactions of this group are critical for determining the inhibitor's potency and selectivity. The phenyl ring itself can form hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The chlorine atom can further enhance binding by fitting into a small hydrophobic sub-pocket or by forming a halogen bond with a backbone carbonyl or other electron-donating group.

Computational docking studies of similar kinase inhibitors suggest a set of likely interacting residues for this compound.

| Structural Moiety | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| Indolin-2-one (NH) | Cys (Hinge Region) | Hydrogen Bond (Donor) |

| Indolin-2-one (C=O) | Glu (Hinge Region) | Hydrogen Bond (Acceptor) |

| Phenyl Ring | Val, Leu, Ile | Hydrophobic Interaction |

| Chlorine Atom | Asp, Backbone C=O | Halogen Bond / Hydrophobic |

| Imino Linker | - | Provides structural rigidity |

This table lists potential interactions based on common binding modes of indolin-2-one kinase inhibitors.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time in a simulated physiological environment. nih.gov MD simulations are crucial for validating docking poses and assessing whether the key interactions identified are maintained. nih.govmdpi.com

An MD simulation for a complex of this compound with a target kinase would typically be run for a timescale of nanoseconds (e.g., 100-200 ns). During the simulation, several parameters are analyzed to evaluate the stability of the complex. A primary metric is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable complex is indicated by the RMSD values reaching a plateau after an initial equilibration period, suggesting that the ligand remains securely in the binding pocket without significant conformational changes. mdpi.com

Another critical analysis is the monitoring of specific interactions, such as the hydrogen bonds between the indolin-2-one core and the kinase hinge region. The persistence of these hydrogen bonds throughout the simulation is a strong indicator of stable binding. Similarly, the distance between the chlorine atom and its interacting partners can be tracked to confirm the stability of that specific interaction. These simulations can help differentiate between compounds that have high affinity and those with lower affinity by providing a qualitative estimation of the protein-ligand complex stability. nih.gov

| MD Simulation Parameter | Purpose | Indication of a Stable Complex |

|---|---|---|

| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | Low, stable value (e.g., < 3 Å) after equilibration. |

| Protein RMSD | Measures changes in the protein's backbone structure. | Reaches a plateau, indicating overall structural stability. |

| Hydrogen Bond Analysis | Tracks the formation and persistence of specific H-bonds over time. | High occupancy (>70%) of key H-bonds (e.g., with the hinge region). |

| Interaction Fingerprints | Monitors the conservation of the overall binding mode and key contacts. | Consistent interaction pattern throughout the simulation. nih.gov |

Pharmacoinformatics-Based Design and Screening

Pharmacoinformatics combines computational chemistry and data analysis to accelerate the drug discovery process. For a scaffold like 3-(phenylimino)indolin-2-one, these methods are employed for both the rational design of new analogues and the virtual screening of large compound libraries to identify novel hits. mdpi.com

The process often begins with the development of a pharmacophore model based on the known binding mode of active compounds like this compound. mdpi.comnih.gov This model defines the essential three-dimensional arrangement of chemical features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is established, it can be used to perform virtual screening. Large databases containing millions of chemical structures are computationally filtered to identify molecules that match the pharmacophore model. These "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and pose within the target protein. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Structure-based design is another key pharmacoinformatics strategy. nih.gov Starting with the crystal structure or a homology model of the target protein bound to an initial ligand, medicinal chemists can computationally introduce modifications to the ligand to improve its binding affinity and selectivity. For example, the 3-chlorophenyl moiety could be replaced with other substituted rings to explore different pockets or form new interactions, guided by the visual and energetic feedback from the modeling software. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. frontiersin.org

| Step | Pharmacoinformatics Technique | Objective |

|---|---|---|

| 1 | Target Identification & Validation | Identify a protein target (e.g., a specific kinase) relevant to a disease. |

| 2 | Pharmacophore Modeling | Define the essential 3D features of an active ligand based on known inhibitors. mdpi.com |

| 3 | Virtual Screening | Screen large compound libraries against the pharmacophore model or by docking into the target site. |

| 4 | Hit-to-Lead Optimization | Use structure-based design to computationally modify "hit" compounds to improve potency and properties. |

| 5 | ADMET Prediction | Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed compounds. |

Biological Activity and Mechanistic Investigations of 3 3 Chlorophenyl Imino Indolin 2 One

Antineoplastic Activity and Cellular Mechanisms

Specific studies detailing the antineoplastic activity of 3-((3-Chlorophenyl)imino)indolin-2-one are not available. The general class of isatin (B1672199) derivatives has shown promise in anticancer research, with some compounds exhibiting antiproliferative properties by targeting various cellular mechanisms, including the inhibition of protein kinases and the induction of apoptosis. frontiersin.orgnih.govnih.gov However, without direct experimental evidence, the activity of this particular compound remains unknown.

Antiproliferative Effects on Human Cancer Cell Lines (e.g., HT-29, H460, MDA-MB-231)

There is no published data documenting the half-maximal inhibitory concentration (IC₅₀) or other measures of antiproliferative activity for this compound against the human colon adenocarcinoma cell line (HT-29), the non-small cell lung cancer cell line (H460), or the triple-negative breast cancer cell line (MDA-MB-231).

Inhibition of Specific Protein Kinases (e.g., LRRK2, c-KIT, VEGFR, PAK-4)

The inhibitory activity of this compound against Leucine-rich repeat kinase 2 (LRRK2), mast/stem cell growth factor receptor Kit (c-KIT), Vascular Endothelial Growth Factor Receptor (VEGFR), or p21-activated kinase 4 (PAK-4) has not been reported. While the indolin-2-one scaffold is a core feature of several approved kinase inhibitors, such as Sunitinib which targets VEGFR and c-KIT, the specific inhibitory profile of the title compound has not been determined. nih.govnih.gov

Modulation of Intracellular Signaling Pathways (e.g., Akt, MAPK, NF-κB, Wnt)

No research is available that investigates the effects of this compound on key intracellular signaling pathways critical to cancer cell proliferation and survival, such as the Akt, Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), or Wnt pathways. Studies on other distinct indolin-2-one derivatives have shown modulation of pathways including Akt and NF-κB, but these findings cannot be attributed to the specific compound . mdpi.com

Interaction with Tumor Suppressor Proteins (e.g., p53)

There is no evidence in the scientific literature to suggest that this compound interacts with the p53 tumor suppressor protein or its primary negative regulator, MDM2. The development of small molecules that inhibit the p53-MDM2 interaction is an active area of cancer research, but the potential role of this specific compound has not been evaluated.

Antimicrobial Activity and Mechanistic Insights

While various isatin Schiff bases have been synthesized and tested for antimicrobial properties, specific data on the antibacterial activity of this compound is not available.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There are no published studies reporting the minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy for this compound against any strains of Gram-positive (e.g., Staphylococcus aureus) or Gram-negative (e.g., Escherichia coli) bacteria. The general class of isatin derivatives has demonstrated a broad spectrum of antibacterial activities, but the specific contribution of the 3-chlorophenyl imino substituent to this activity is uncharacterized. nih.govresearchgate.net

Antifungal Properties

Derivatives of indolin-2-one have demonstrated notable antifungal activity. Studies on related compounds, such as 3-benzylideneindolin-2-one, have shown consistent fungicidal effects against various dermatophyte species, including Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum gypseum, Microsporum canis, and Epidermophyton floccosum. researchgate.net The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 8 mg/L, with minimum fungicidal concentrations (MFCs) between 1 and 32 mg/L. researchgate.net Time-kill assays confirmed a concentration-dependent fungicidal effect. researchgate.net The structural similarity of this compound suggests it may also possess antifungal properties, a common trait among 2-imino-thiazolidin-4-ones and related heterocyclic structures. mdpi.com

Antitubercular Activity Against Mycobacterium tuberculosis (e.g., DprE1 inhibition)

A significant area of research for compounds related to this compound is their potential as antitubercular agents, particularly through the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govmdpi.com Inhibition of DprE1 disrupts the formation of the cell wall, leading to cell lysis and death of Mycobacterium tuberculosis. researchgate.netnih.gov

DprE1 is a well-established target for antitubercular drug discovery, and various classes of inhibitors have been identified. mdpi.comresearchgate.net These inhibitors can be either covalent or noncovalent. nih.gov The presence of a nitro group in many DprE1 inhibitors is often crucial for their mechanism of action, where the compound acts as a prodrug that is activated by the reduced flavin cofactor of DprE1. researchgate.netnih.gov Given the structural features of this compound, it is plausible that it or its derivatives could be investigated as potential DprE1 inhibitors.

Anti-Inflammatory Mechanisms

The anti-inflammatory potential of indolin-2-one derivatives has been attributed to several mechanisms, including the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a key signaling molecule in the inflammatory process. mdpi.com Overproduction of NO is associated with various inflammatory disorders. nih.gov The inhibition of NO production is a promising strategy for developing anti-inflammatory agents. nih.govresearchgate.net Studies on related heterocyclic compounds have demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage and microglial cell lines. nih.govresearchgate.net For instance, certain indole (B1671886) derivatives have been shown to reduce NO release from BV2 microglial cells, indicating their anti-inflammatory potential. nih.gov This suggests that this compound may exert anti-inflammatory effects by modulating the nitric oxide pathway.

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in mediating inflammatory responses. mdpi.comthermofisher.com Elevated levels of these cytokines are implicated in the pathogenesis of numerous inflammatory diseases. mdpi.comresearchgate.net Research on conjugates of N-substituted indoles and aminophenylmorpholin-3-one has shown significant inhibition of LPS-induced TNF-α and IL-6 production in microglial cells. nih.gov One particular compound reduced the levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov This highlights the potential for indole-based compounds like this compound to modulate the inflammatory cascade by suppressing the production of key pro-inflammatory cytokines.

Neuroprotective Potential and Neural Processes

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases. nih.gov Compounds with antioxidant properties are therefore of significant interest for their neuroprotective potential.

Mitigation of Neurodegeneration

Indole-based compounds have been investigated for their neuroprotective effects. For example, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole has demonstrated antioxidant and immunomodulatory properties, protecting against hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells. researchgate.net This protection involves preventing the increase in reactive oxygen species (ROS) and enhancing the levels of reduced glutathione. researchgate.net Similarly, β-caryophyllene, which contains an indole-like structure, has shown neuroprotective effects in a murine model of Parkinson's disease by ameliorating motor dysfunction and protecting dopaminergic neurons. mdpi.com These findings suggest that this compound, as an indole derivative, may possess neuroprotective properties by mitigating oxidative stress and cellular damage associated with neurodegeneration.

Stimulation of Adult Neurogenesis

The generation of new neurons in the adult brain, a process known as adult neurogenesis, is crucial for neural plasticity, learning, and memory. researchgate.net This process is tightly regulated by various signaling pathways, with the Glycogen Synthase Kinase-3 (GSK-3) pathway being a key player. GSK-3, a serine/threonine kinase, is typically active in cells and its inhibition has been shown to stimulate biological responses. nih.gov Research has established that the inhibition of GSK-3 can promote the proliferation, migration, and differentiation of neural stem cells, ultimately enhancing adult hippocampal neurogenesis. researchgate.netbas.bgnih.gov

Compounds based on the indolin-2-one scaffold, such as indirubins (a bis-indole structure), are known to be potent, ATP-competitive inhibitors of GSK-3. mdpi.com The mechanism by which GSK-3 inhibition promotes neurogenesis involves the canonical Wnt signaling pathway, which is critical for neural development. researchgate.net By inhibiting GSK-3, the degradation of β-catenin is prevented, allowing it to accumulate and activate transcription of genes that support neural progenitor proliferation and neuronal differentiation. mdpi.com

While direct experimental evidence for this compound in stimulating adult neurogenesis is not extensively documented, its structural similarity to known kinase inhibitors, particularly those targeting GSK-3, suggests a potential role in this process. The inhibition of GSK-3 is considered a promising strategy for modulating the production of new neurons in the hippocampus, which could be beneficial in the context of neurodegenerative diseases or brain injury. bas.bg Therefore, the potential of this compound to act as a GSK-3 inhibitor makes it a compound of interest for further investigation in the field of neuroregeneration.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic therapeutic agents is a global health priority. Indole and indolin-2-one derivatives have emerged as a promising class of compounds with demonstrated antiprotozoal activity. mdpi.comnih.gov

Various synthetic derivatives incorporating the indole or oxindole (B195798) nucleus have been evaluated for their activity against different Leishmania species. mdpi.com For instance, certain 3-(α-azolylbenzyl)indoles have shown high activity against Leishmania mexicana promastigotes, with IC₅₀ values below 1 µM. nih.gov Similarly, studies on other heterocyclic systems fused with or linked to the indolin-2-one core have reported significant antileishmanial effects. nih.gov The mechanism of action for many of these compounds is often linked to the inhibition of essential parasite enzymes, such as Leishmania donovani topoisomerase IB (LdTopIB). mdpi.com